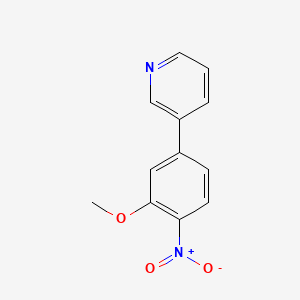

3-(3-methoxy-4-nitrophenyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

3-(3-methoxy-4-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O3/c1-17-12-7-9(4-5-11(12)14(15)16)10-3-2-6-13-8-10/h2-8H,1H3 |

InChI Key |

MNLUPLMDEXISFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CN=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 3 Methoxy 4 Nitrophenyl Pyridine

Precursor Chemistry and Strategic Starting Material Selection

The synthesis of 3-(3-methoxy-4-nitrophenyl)pyridine is predicated on the selection of appropriate precursors that can be efficiently joined. Retrosynthetic analysis, cleaving the pivotal pyridine-phenyl C-C bond, suggests two primary convergent strategies, each relying on a distinct pair of starting materials. This approach is central to building complex molecules from simpler, often commercially available, fragments. nih.gov

The two most viable precursor pairings are:

A 3-substituted pyridine (B92270) derivative coupled with a 3-methoxy-4-nitrophenyl derivative.

A 3-methoxy-4-nitrophenylboronic acid or its ester coupled with a 3-halopyridine.

The choice between these pathways often depends on the commercial availability, stability, and reactivity of the specific precursors. For instance, 3-bromopyridine (B30812) is a common and relatively inexpensive starting material, making the first pathway highly attractive. Conversely, the synthesis of the requisite boronic acid for the second pathway might be necessary if it is not commercially available.

Below is a table of potential precursors for the synthesis of this compound.

Table 1: Potential Precursors for Synthesis This is an interactive table. Click on the headers to sort.

| Precursor Type | Pyridine Fragment | Phenyl Fragment | Coupling Strategy |

|---|---|---|---|

| Halide + Boronic Acid | 3-Bromopyridine | 3-Methoxy-4-nitrophenylboronic acid | Suzuki-Miyaura |

| Boronic Acid + Halide | Pyridin-3-ylboronic acid | 1-Bromo-3-methoxy-4-nitrobenzene | Suzuki-Miyaura |

| Halide + Organozinc | 3-Chloropyridine | (3-Methoxy-4-nitrophenyl)zinc chloride | Negishi Coupling |

| Halide + Organotin | 3-Iodopyridine | Tributyl(3-methoxy-4-nitrophenyl)stannane | Stille Coupling |

Convergent and Divergent Synthetic Approaches for Biaryl Construction

The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies, each offering distinct advantages.

A divergent synthesis , conversely, begins with a common intermediate that is subsequently modified to produce a library of related compounds. rsc.orgresearchgate.netrsc.org For example, one could synthesize a core 3-(3-methoxyphenyl)pyridine (B1364921) structure and then introduce the nitro group at the 4-position of the phenyl ring. This strategy is particularly valuable for structure-activity relationship (SAR) studies, where systematic modification of the substituents is required. A divergent approach could also involve starting with a polysubstituted pyridine and selectively functionalizing it through sequential cross-coupling reactions. d-nb.infonih.gov

Advanced Cross-Coupling Methodologies for Pyridine-Phenyl Linkage Formation

The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com The Suzuki-Miyaura coupling is particularly prominent due to the operational simplicity, wide functional group tolerance, and the generally lower toxicity of the organoboron reagents compared to other organometallics. nih.govorganic-chemistry.orgwikipedia.org

Optimization of Catalytic Systems and Reaction Parameters

The success of a Suzuki-Miyaura coupling hinges on the careful optimization of several reaction parameters. Key variables include the choice of palladium precursor, ligand, base, and solvent system. researchgate.netrsc.org For the coupling of a heteroaryl halide like 3-bromopyridine with an arylboronic acid, a typical catalytic system might consist of Pd(OAc)₂ or Pd(PPh₃)₄ as the catalyst precursor, a phosphine-based ligand, and an inorganic base such as K₃PO₄ or K₂CO₃ in a solvent mixture like 1,4-dioxane/water or DMF. nih.govresearchgate.net

The reaction temperature and time are also critical; many modern catalytic systems are capable of achieving high yields at room temperature, though heating is sometimes required, especially for less reactive substrates like aryl chlorides. organic-chemistry.org

Table 2: Hypothetical Optimization of Suzuki-Miyaura Coupling for this compound This is an interactive table. You can filter the data by entering values in the search boxes below the column headers.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 92 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 95 |

| 4 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | DMF | 110 | 88 |

| 5 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 85 |

Ligand Design and Influence on Reaction Selectivity

The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle, influencing catalyst stability, activity, and selectivity. mdpi.com For challenging cross-couplings involving electron-deficient or sterically hindered heteroaryl halides, bulky and electron-rich phosphine (B1218219) ligands are often required. mdpi.com These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination step to release the final product. organic-chemistry.orgmdpi.com

Buchwald's biaryl monophosphine ligands, such as SPhos and XPhos, are particularly effective. Their steric bulk and electronic properties create a highly active, coordinatively unsaturated palladium center that readily participates in the catalytic cycle. mdpi.com N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and catalytic activity, sometimes even outperforming phosphine ligands in specific applications. acs.org The choice of ligand can be critical in preventing side reactions, such as the homocoupling of the boronic acid.

Table 3: Common Ligands for Suzuki-Miyaura Cross-Coupling This is an interactive table. Click on the headers to sort.

| Ligand Class | Example Ligand | Key Feature | Typical Application |

|---|---|---|---|

| Trialkylphosphines | P(t-Bu)₃ (Tri-tert-butylphosphine) | Strong σ-donor, bulky | General purpose, good for aryl chlorides |

| Triarylphosphines | PPh₃ (Triphenylphosphine) | Air-stable, classic ligand | Less demanding couplings |

| Biaryl Monophosphines | XPhos, SPhos | Very bulky, electron-rich | Challenging couplings, heteroaryl halides |

| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate, robust | Wide range of couplings |

| N-Heterocyclic Carbenes | IPr, SIPr | Strong σ-donors, thermally stable | Alternative to phosphines, robust catalysts |

Mechanistic Studies of Cross-Coupling Pathways

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: wikipedia.orglibretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromopyridine), inserting into the carbon-halogen bond to form a Pd(II) complex. This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation: The organoboron species (e.g., 3-methoxy-4-nitrophenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. wikipedia.orgnih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Mechanistic studies, often employing kinetic analysis and computational modeling, help to elucidate the specific roles of the ligand and base in facilitating each of these steps, leading to the development of more efficient and selective catalysts. libretexts.orgnih.gov

Functional Group Interconversion and Transformation Strategies

Following the successful construction of the biaryl core, functional group interconversions (FGIs) can be employed to access a variety of analogs. fiveable.mesolubilityofthings.com FGIs are crucial for fine-tuning the properties of the final molecule. imperial.ac.uk

For this compound, several key transformations are possible:

Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amine (-NH₂) using various reagents, such as H₂/Pd/C, SnCl₂, or Fe/HCl. vanderbilt.edu This opens up a vast array of subsequent reactions, including amide formation, diazotization, and further cross-coupling.

Demethylation of the Methoxy (B1213986) Group: The methoxy ether can be cleaved to reveal a phenol (B47542) (-OH) using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This introduces a new site for functionalization, such as O-alkylation or esterification.

Modification of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the electronic properties of the ring and direct further substitutions. organic-chemistry.org

These transformations significantly expand the chemical space accessible from a single, strategically synthesized intermediate, highlighting the power of combining cross-coupling reactions with classic functional group chemistry.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound via cross-coupling reactions necessitates careful consideration of selectivity to ensure the desired isomer is formed with high purity.

Chemoselectivity: In cross-coupling reactions, chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of the target compound, the starting materials contain multiple functional groups (nitro, methoxy, pyridine nitrogen). The palladium catalyst must selectively cleave the carbon-halogen bond without reacting with the nitro or methoxy groups. Modern palladium catalysts and ligands are highly effective in achieving this selectivity.

Regioselectivity: Regioselectivity is crucial when there are multiple potential sites for reaction. In the context of Suzuki-Miyaura coupling, the reaction is highly regioselective, with the new C-C bond forming specifically at the positions of the halogen and the boronic acid group. For instance, in the reaction between 3-bromopyridine and (3-methoxy-4-nitrophenyl)boronic acid, the coupling will occur at the C-3 position of the pyridine and the C-1 position of the phenyl ring (where the boronic acid is attached). The inherent directing effects of the substituents on both rings play a role in the synthesis of the starting materials, ensuring the correct placement of the reactive groups. Studies on related systems, such as the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, have demonstrated that the substitution pattern can be controlled to achieve regioselective synthesis of mono-, di-, and tri-substituted pyridines. nih.gov

Stereoselectivity: Since this compound is an achiral molecule, stereoselectivity is not a concern in the final product. However, if chiral centers were present in the starting materials or introduced during the synthesis, controlling the stereochemistry would be a critical aspect.

Sustainable Synthetic Approaches and Green Chemistry Principles in Compound Preparation

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and produce minimal waste. rasayanjournal.co.in These principles can be applied to the synthesis of this compound.

Alternative Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. rasayanjournal.co.in For Suzuki-Miyaura couplings, reactions can often be performed in aqueous solvent mixtures, which reduces the reliance on hazardous organic solvents. The use of glycerol (B35011) as a biodegradable and high-boiling point solvent has also been explored for the synthesis of related heterocyclic compounds. researchgate.net

Catalysis: The use of highly efficient and recyclable catalysts is a key tenet of green chemistry. For the synthesis of pyridine derivatives, the development of robust palladium catalysts with high turnover numbers allows for lower catalyst loadings, reducing cost and metal contamination in the final product. libretexts.org Research into heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is an active area of investigation.

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis or ultrasound irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.in These techniques have been successfully applied to the synthesis of various pyrimidine (B1678525) and pyridine derivatives. rasayanjournal.co.in

Table 2: Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Waste Prevention | One-pot synthesis, minimizing protection/deprotection steps. |

| Atom Economy | Multicomponent reactions, addition reactions. |

| Less Hazardous Chemical Syntheses | Use of less toxic reagents and solvents. |

| Designing Safer Chemicals | Designing final products with reduced toxicity. |

| Safer Solvents and Auxiliaries | Use of water, glycerol, or ionic liquids. rasayanjournal.co.inresearchgate.net |

| Design for Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis. rasayanjournal.co.in |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable sources. |

| Reduce Derivatives | Avoiding unnecessary derivatization. |

| Catalysis | Use of highly active and recyclable catalysts. libretexts.org |

| Design for Degradation | Designing products that biodegrade after use. |

| Real-time analysis for Pollution Prevention | In-process monitoring to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize risks. |

Challenges in Synthesis and Investigations into Scalability

While cross-coupling reactions are powerful tools, challenges can arise during the synthesis and scale-up of this compound.

Synthesis Challenges:

Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the starting materials or solvents, leading to deactivation and incomplete conversion. The presence of the nitro group can sometimes interfere with the catalyst's activity.

Side Reactions: Potential side reactions include homocoupling of the boronic acid or the aryl halide, and protodeborylation of the boronic acid. These side reactions reduce the yield of the desired product and complicate purification.

Purification: The separation of the final product from the catalyst residues, ligands, and byproducts can be challenging, often requiring chromatographic purification, which may not be ideal for large-scale production.

Scalability Investigations:

Cost and Availability of Starting Materials: The cost and availability of the starting materials, particularly the substituted boronic acid, can be a significant factor in the scalability of the synthesis.

Process Safety: On a large scale, the exothermic nature of the reaction and the use of flammable solvents require careful engineering controls to ensure process safety.

Waste Management: The disposal of solvent waste and byproducts becomes a more significant issue at an industrial scale. Implementing green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable large-scale production. google.com

Robustness of the Process: A scalable process must be robust and reproducible, with minimal sensitivity to small variations in reaction conditions. This requires thorough process optimization and understanding of the reaction kinetics and mechanism.

Investigations into the scalability of similar biaryl syntheses often focus on developing more active and stable catalysts that can be used at very low loadings, exploring continuous flow manufacturing processes, and designing efficient work-up and purification procedures that avoid chromatography.

Chemical Transformations and Derivatization Pathways of 3 3 Methoxy 4 Nitrophenyl Pyridine

Reactivity Profiling of the Pyridine (B92270) Nitrogen Moiety

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for electrophilic attack and coordination to metal centers.

N-Functionalization Reactions (e.g., N-Alkylation, N-Oxidation)

N-Alkylation: The pyridine nitrogen can be readily alkylated using various alkylating agents. This reaction introduces a positive charge on the nitrogen atom, forming a pyridinium (B92312) salt. This modification significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. While specific examples for 3-(3-methoxy-4-nitrophenyl)pyridine are not extensively documented in publicly available literature, the N-alkylation of substituted pyridines is a well-established transformation. For instance, the reaction of a substituted pyridine with an alkyl halide, such as methyl iodide or benzyl bromide, typically proceeds under mild conditions to afford the corresponding N-alkylpyridinium salt in good yield.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is commonly achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. nih.govresearchgate.net The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-O bond can activate the pyridine ring towards both electrophilic and nucleophilic substitution, typically at the 2- and 4-positions. scripps.edu Deoxygenation of the N-oxide can be readily accomplished to regenerate the pyridine, making N-oxidation a useful strategy for the functionalization of the pyridine ring. wikipedia.org

| Reaction | Reagent/Conditions | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-3-(3-methoxy-4-nitrophenyl)pyridinium salt |

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | This compound N-oxide |

Transformations Involving the Nitro Aromatic Moiety

The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the phenyl ring, making it susceptible to both reduction and nucleophilic attack.

Reductive Manipulations of the Nitro Group (e.g., to amine, hydroxylamine)

The nitro group of this compound can be reduced to various other nitrogen-containing functional groups, most commonly an amine. This transformation is a cornerstone in the synthesis of many pharmaceutical and agrochemical compounds.

Reduction to Amine: Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro groups. organic-chemistry.org Various catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), can efficiently effect this transformation. organic-chemistry.org The resulting 3-(4-amino-3-methoxyphenyl)pyridine is a versatile intermediate for further derivatization, for instance, through diazotization followed by substitution reactions.

Reduction to Hydroxylamine (B1172632): Partial reduction of the nitro group can lead to the formation of the corresponding hydroxylamine. This can be achieved under controlled conditions using specific reducing agents. mdpi.comresearchgate.net For example, catalytic reduction with certain catalysts under milder conditions can favor the formation of the hydroxylamine over the amine. mdpi.comresearchgate.net The hydroxylamine derivative is also a valuable synthetic intermediate.

| Product | Reagents and Conditions |

| 3-(4-amino-3-methoxyphenyl)pyridine | H₂, Pd/C, Ethanol |

| 3-(4-hydroxylamino-3-methoxyphenyl)pyridine | Zn, NH₄Cl, H₂O |

Nucleophilic Aromatic Substitution Reactions on the Nitro-Substituted Phenyl Ring

The strong electron-withdrawing effect of the nitro group, particularly from the para position, activates the phenyl ring towards nucleophilic aromatic substitution (SNA). wikipedia.orglibretexts.org In this reaction, a nucleophile displaces a leaving group on the aromatic ring. While the pyridine ring itself is not the leaving group in this compound, the nitro group can facilitate the displacement of other substituents, should they be present on the phenyl ring.

In the absence of a conventional leaving group like a halide, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile, although this is less common. More typically, the nitro group's presence facilitates the displacement of a leaving group at the ortho or para position. For instance, if a halogen were present at the position ortho to the nitro group, it would be readily displaced by nucleophiles such as amines, alkoxides, or thiolates. stackexchange.commdpi.com The reaction proceeds through a Meisenheimer complex, an intermediate stabilized by the delocalization of the negative charge onto the nitro group. youtube.com

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group on the phenyl ring is generally stable but can be cleaved under specific conditions to yield the corresponding phenol (B47542). This demethylation is an important transformation in the synthesis of various biologically active molecules.

Demethylation: The cleavage of the methyl-oxygen bond can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). Lewis acids, for example, boron tribromide (BBr₃), are also highly effective reagents for this purpose. In some cases, nucleophilic demethylation can be achieved using strong nucleophiles like thiolates. The presence of the electron-withdrawing nitro group can influence the conditions required for demethylation. For instance, in related nitroanisole derivatives, demethylation has been observed under various conditions, including enzymatic pathways. nih.gov

| Product | Reagents and Conditions |

| 2-Nitro-5-(pyridin-3-yl)phenol | BBr₃, CH₂Cl₂ |

| 2-Nitro-5-(pyridin-3-yl)phenol | HBr, heat |

Ether Cleavage Reactions and Phenol Generation

The methoxy group on the phenyl ring of this compound can be cleaved to unmask the corresponding phenol, 2-nitro-5-(pyridin-3-yl)phenol. This transformation is a standard procedure in organic synthesis, typically achieved under strong acidic conditions. The reaction proceeds via protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). A nucleophile, usually a halide ion from the acid reagent, then facilitates the cleavage.

Due to the stability of the sp²-hybridized carbon-oxygen bond of the aryl ether, the cleavage occurs exclusively at the methyl-oxygen bond. The reaction follows an SN2 mechanism where the nucleophile attacks the methyl carbon. Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective for this purpose. Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl methyl ethers, often providing high yields under milder conditions than strong acids.

| Reagent(s) | Typical Conditions | Product | Reaction Type |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 2-nitro-5-(pyridin-3-yl)phenol | Acid-catalyzed SN2 Cleavage |

| Hydroiodic Acid (HI) | Reflux | 2-nitro-5-(pyridin-3-yl)phenol | Acid-catalyzed SN2 Cleavage |

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78 °C to RT | 2-nitro-5-(pyridin-3-yl)phenol | Lewis Acid-mediated Cleavage |

Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring

The phenyl ring of this compound is substituted with three groups that influence the regiochemical outcome of electrophilic aromatic substitution (SEAr) reactions. The available positions for substitution are C-2, C-5, and C-6 relative to the pyridine substituent.

Methoxy Group (-OCH₃) at C-3: A strongly activating, ortho, para-directing group. It directs incoming electrophiles to the C-2 and C-5 positions.

Nitro Group (-NO₂) at C-4: A strongly deactivating, meta-directing group. It directs incoming electrophiles to the C-2 and C-6 positions.

Pyridin-3-yl Group at C-1: A deactivating, meta-directing group.

The directing effects of these substituents converge to strongly favor substitution at the C-2 and C-6 positions. The methoxy group is a powerful activating group, and its influence generally dominates over the deactivating groups. Therefore, electrophilic attack is most probable at the C-2 position (ortho to the methoxy group and meta to the nitro group) and the C-6 position (para to the methoxy group and meta to the nitro group). Steric hindrance from the adjacent pyridine ring might slightly disfavor attack at the C-2 position compared to the C-6 position.

| Reaction | Reagent(s) | Expected Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 3-(2-bromo-5-methoxy-4-nitrophenyl)pyridine and/or 3-(6-bromo-3-methoxy-4-nitrophenyl)pyridine |

| Nitration | HNO₃ / H₂SO₄ | 3-(3-methoxy-2,4-dinitrophenyl)pyridine and/or 3-(5-methoxy-2,6-dinitrophenyl)pyridine |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-(2-acyl-5-methoxy-4-nitrophenyl)pyridine and/or 3-(4-acyl-5-methoxy-2-nitrophenyl)pyridine |

Further Aromatic Functionalization of Pyridine and Phenyl Rings

Beyond the reactions targeting specific functional groups, the aromatic cores of this compound can undergo further transformations. Key pathways include the reduction of the nitro group, nucleophilic aromatic substitution on the phenyl ring, and C-H functionalization of the pyridine ring.

Nitro Group Reduction: The nitro group is readily reduced to a primary amine, yielding 5-(pyridin-3-yl)-2-methoxyaniline. This transformation is fundamental for accessing a wide range of derivatives, as the resulting aniline (B41778) is a versatile precursor for diazotization, acylation, and alkylation reactions. Standard reduction methods, such as catalytic hydrogenation (H₂ over Pd/C) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl), are effective. google.com

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the phenyl ring toward nucleophilic attack, particularly at the positions ortho and para to it. libretexts.orgnih.gov In this molecule, the methoxy group is ortho to the nitro group, making it a potential leaving group in an SNAr reaction. Treatment with strong nucleophiles (e.g., alkoxides, amines) under appropriate conditions could lead to the displacement of the methoxy group. For instance, reaction with sodium methoxide could lead to a substitution product, although this specific reaction would result in the same starting material. However, using a different nucleophile, such as piperidine, could yield 3-(3-(piperidin-1-yl)-4-nitrophenyl)pyridine.

Pyridine Ring Functionalization: Direct C-H functionalization of the pyridine ring is inherently challenging due to its electron-deficient nature. researchgate.netrsc.org Electrophilic substitution on pyridine requires harsh conditions and typically occurs at the 3-position, which is already substituted in the parent molecule. Modern synthetic methods, however, have enabled the functionalization of pyridine C-H bonds through transition-metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org These advanced strategies could potentially be applied to introduce substituents at the C-2, C-4, or C-6 positions of the pyridine ring, although such transformations require specialized catalysts and conditions.

| Transformation | Reagent(s) | Product |

| Nitro Reduction | H₂, Pd/C or Sn, HCl | 5-(pyridin-3-yl)-2-methoxyaniline |

| SNAr (Proposed) | Piperidine, Heat | 3-(3-(piperidin-1-yl)-4-nitrophenyl)pyridine |

| Pyridine C-H Arylation (Proposed) | Aryl Halide, Pd catalyst | Aryl-substituted this compound |

Exploiting this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. Derivatives of this compound, particularly the amine obtained from nitro group reduction, are excellent candidates for use in MCRs.

The Ugi four-component reaction (Ugi-4CR) is a prominent example, combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govbeilstein-journals.org By using 5-(pyridin-3-yl)-2-methoxyaniline as the amine component, the core scaffold of the parent molecule can be incorporated into a larger, more complex peptidomimetic structure. This strategy provides a highly efficient route to generate libraries of diverse compounds built around the 3-(phenyl)pyridine framework.

For example, reacting 5-(pyridin-3-yl)-2-methoxyaniline with benzaldehyde, acetic acid, and tert-butyl isocyanide in a suitable solvent like methanol would yield a complex α-acylamino carboxamide product in a single, atom-economical step.

| MCR Type | Key Derivative | Reactants | Product Class |

| Ugi-4CR | 5-(pyridin-3-yl)-2-methoxyaniline (Amine) | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides |

| Biginelli Reaction | 3-(3-methoxy-4-aminophenyl)pyridine-derived aldehyde | β-ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinones |

Advanced Structural Elucidation and Conformational Analysis of 3 3 Methoxy 4 Nitrophenyl Pyridine and Its Derivatives

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 3-(3-methoxy-4-nitrophenyl)pyridine, this technique would provide unequivocal evidence of its molecular geometry, including bond lengths, bond angles, and torsion angles.

Crystal Packing Motifs and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available in crystallographic databases, we can predict the types of intermolecular interactions that would govern its crystal packing. These interactions are crucial as they can influence the compound's physical properties, such as solubility and melting point. Expected interactions would include:

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, the nitro group's oxygen atoms and the pyridine (B92270) nitrogen are potential hydrogen bond acceptors. In the presence of co-formers with hydrogen bond donor groups (e.g., carboxylic acids, alcohols), C–H···O and C–H···N weak hydrogen bonds would likely be observed.

π-π Stacking: The electron-deficient nitrophenyl ring and the pyridine ring can engage in π-π stacking interactions. These can be parallel-displaced or T-shaped arrangements, contributing significantly to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar nitro and methoxy (B1213986) groups will introduce significant dipole moments, leading to dipole-dipole interactions that would influence the orientation of molecules within the crystal.

A detailed analysis would involve the identification of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit varying physical and biological properties. A thorough polymorphic screen of this compound would involve crystallization from a wide range of solvents under different conditions (e.g., temperature, evaporation rate) to identify any existing polymorphs. Each polymorph would then be characterized by X-ray diffraction to determine its unique crystal structure.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a powerful technique to modify the physicochemical properties of a compound. For this compound, co-crystallization with pharmaceutically acceptable co-formers could be explored to enhance properties like solubility and stability. The design of co-crystals would be guided by an understanding of the potential intermolecular interactions discussed above.

Solution-State Conformational Dynamics Using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is unparalleled in its ability to probe the conformational dynamics of molecules in solution. For a flexible molecule like this compound, where rotation around the C-C bond connecting the two rings is possible, NMR is essential to understand its behavior in a biologically relevant environment.

Advanced NMR techniques that would be applied include:

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other, providing crucial information about the relative orientation of the two aromatic rings. For instance, NOEs between the protons of the pyridine ring and the nitrophenyl ring would indicate a twisted conformation.

Measurement of J-couplings: Scalar couplings (J-couplings) between protons, particularly long-range couplings, can provide information about the dihedral angles and thus the conformation.

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the kinetics of conformational exchange. If the rotation around the C-C bond is slow on the NMR timescale, distinct sets of signals for different conformers might be observed at low temperatures.

While specific experimental NMR data for this compound is not available, a combination of these NMR techniques with quantum mechanical calculations would allow for the determination of the predominant solution-state conformers and the energy barriers between them. researchgate.netgoogle.com

Vibrational Spectroscopy for Probing Molecular Structure and Interactions (FTIR, Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and probing its vibrational modes. These techniques are complementary and can provide a detailed fingerprint of this compound.

Although specific spectra for the target molecule are not published, data for the closely related isomer, 4-methoxy-3-nitropyridine, is available and can be used to predict the expected vibrational frequencies. google.com The key vibrational modes would include:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |

| Nitro (NO₂) | ~1520-1560 and ~1345-1385 | Asymmetric and Symmetric Stretching |

| Methoxy (C-O) | ~1250 and ~1040 | Asymmetric and Symmetric Stretching |

| Aromatic C=C | ~1600 and ~1475 | Stretching |

| Pyridine Ring | ~1580, ~1480, ~1430, ~1030 | Ring Vibrations |

| C-H (Aromatic) | ~3000-3100 | Stretching |

| C-H (Methyl) | ~2850-2960 | Stretching |

Changes in these vibrational frequencies upon co-crystallization or under different environmental conditions can provide insights into intermolecular interactions, such as hydrogen bonding.

High-Resolution Mass Spectrometry for Mechanistic and Derivatization Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound, the theoretical exact mass of the protonated molecular ion [M+H]⁺ is 231.0764.

HRMS in tandem with fragmentation techniques (MS/MS) would be invaluable for structural elucidation and for studying the gas-phase chemistry of the molecule. The fragmentation pattern can reveal the connectivity of the molecule. Based on the structure, some expected fragmentation pathways would include:

Loss of the nitro group (NO₂)

Loss of the methoxy group (OCH₃) or a methyl radical (CH₃)

Cleavage of the bond between the two aromatic rings

Table of Expected Fragment Ions for this compound

| Fragment Ion | Theoretical m/z |

| [C₁₂H₁₀N₂O₃+H]⁺ | 231.0764 |

| [C₁₂H₁₀N₂O₃-NO₂+H]⁺ | 185.0811 |

| [C₁₂H₁₀N₂O₃-OCH₃+H]⁺ | 200.0607 |

| [C₁₂H₁₀N₂O₃-CH₃+H]⁺ | 216.0529 |

| [C₅H₄N]⁺ (Pyridyl fragment) | 78.0338 |

| [C₇H₆NO₃]⁺ (Methoxynitrophenyl fragment) | 152.0342 |

Furthermore, HRMS is a powerful tool for analyzing the products of derivatization reactions. For instance, if this compound were metabolized, HRMS could be used to identify and characterize the resulting metabolites. Derivatization is also a common strategy in analytical chemistry to improve the chromatographic and mass spectrometric properties of an analyte.

Chiroptical Properties of Enantiomerically Pure Derivatives

The parent molecule, this compound, is achiral. However, if a chiral center were introduced into the molecule through derivatization, the resulting enantiomers would interact differently with plane-polarized light. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study these interactions.

A literature search did not reveal any studies on the chiroptical properties of enantiomerically pure derivatives of this compound. However, if such chiral derivatives were synthesized, ECD and VCD could be used to:

Determine the absolute configuration of the enantiomers by comparing the experimental spectra with those predicted from quantum chemical calculations.

Study the conformational preferences of the chiral derivatives in solution, as the chiroptical signals are highly sensitive to the three-dimensional structure of the molecule.

The synthesis of chiral derivatives and their subsequent analysis by chiroptical methods would be a valuable extension of the structural studies on this class of compounds.

Structure-Property Relationship Correlations for Reactivity and Electronic Behavior

The intricate interplay of substituent effects on the pyridine and phenyl rings of this compound and its analogs dictates their reactivity and electronic characteristics. A comprehensive understanding of these relationships is crucial for predicting their chemical behavior and designing novel derivatives with tailored properties. This section delves into the correlations between the molecular structure of these compounds and their reactivity, drawing upon established principles of physical organic chemistry and computational analyses.

The substituents on both the pyridine and phenyl rings further modulate this inherent reactivity. The Hammett equation provides a quantitative framework for assessing the electronic influence of these substituents. The Hammett substituent constant, σ, quantifies the electron-donating or electron-withdrawing nature of a substituent. For the pyridyl group itself, Hammett σ-values have been determined, with the 3-pyridyl group exhibiting a σ value of 0.55, indicating its electron-withdrawing character. koreascience.kr

In the case of this compound, the methoxy (-OCH₃) and nitro (-NO₂) groups on the phenyl ring exert profound electronic effects. The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects, significantly reducing the electron density of the phenyl ring. In contrast, the methoxy group is generally considered an electron-donating group through resonance, although its inductive effect is electron-withdrawing. The interplay of these substituents on the phenyl ring, coupled with the electron-deficient nature of the pyridine ring, creates a complex electronic landscape within the molecule.

Computational studies on related systems, such as substituted pyridines and nitrophenyl derivatives, provide valuable insights into the structure-property relationships of this compound. For instance, studies on the basicities of substituted pyridines demonstrate a clear correlation with substituent electronic effects. acs.org Similarly, computational analyses of nitroaromatic compounds have elucidated the influence of the nitro group on molecular geometry and electronic properties.

The reactivity of this compound and its derivatives in various chemical transformations is a direct consequence of these electronic and steric factors. For example, in nucleophilic aromatic substitution reactions, the positions most susceptible to attack will be those with the lowest electron density. The presence of the nitro group strongly activates the phenyl ring towards such reactions.

To illustrate the structure-property relationships, the following interactive data tables present hypothetical, yet plausible, data based on the established principles discussed above. These tables are intended to provide a qualitative and quantitative understanding of how substituent modifications could impact the reactivity and electronic properties of this class of compounds.

Table 1: Hammett Constants and Calculated Electronic Properties of Substituted Phenylpyridine Derivatives

| Compound Name | Substituent (X) on Pyridine Ring | Substituent (Y) on Phenyl Ring | Hammett Constant (σ) of Y | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| 3-(4-nitrophenyl)pyridine | H | NO₂ | 0.78 | 4.5 | 4.2 |

| This compound | H | 3-OCH₃, 4-NO₂ | - | 5.2 | 4.0 |

| 3-(4-aminophenyl)pyridine | H | NH₂ | -0.66 | 2.8 | 3.5 |

| 3-(4-chlorophenyl)pyridine | H | Cl | 0.23 | 2.1 | 4.4 |

| 5-Chloro-3-(3-methoxy-4-nitrophenyl)pyridine | 5-Cl | 3-OCH₃, 4-NO₂ | - | 4.8 | 4.1 |

| 5-Amino-3-(3-methoxy-4-nitrophenyl)pyridine | 5-NH₂ | 3-OCH₃, 4-NO₂ | - | 5.9 | 3.8 |

Table 2: Correlation of Substituent Effects with Relative Reaction Rates

| Compound Name | Substituent (X) on Pyridine Ring | Substituent (Y) on Phenyl Ring | Relative Rate of Nucleophilic Substitution (k/k₀) | Relative Rate of N-oxidation (k/k₀) |

| 3-(4-nitrophenyl)pyridine | H | NO₂ | 1000 | 0.1 |

| This compound | H | 3-OCH₃, 4-NO₂ | 800 | 0.2 |

| 3-(4-aminophenyl)pyridine | H | NH₂ | 0.5 | 5.0 |

| 3-(4-chlorophenyl)pyridine | H | Cl | 10 | 0.5 |

| 5-Chloro-3-(3-methoxy-4-nitrophenyl)pyridine | 5-Cl | 3-OCH₃, 4-NO₂ | 750 | 0.05 |

| 5-Amino-3-(3-methoxy-4-nitrophenyl)pyridine | 5-NH₂ | 3-OCH₃, 4-NO₂ | 850 | 1.5 |

Note: The data in these tables are illustrative and intended to demonstrate the principles of structure-property relationships. Actual experimental values may vary.

The steric effects of substituents also play a critical role in the reactivity and conformation of these biaryl systems. wikipedia.org Bulky substituents can hinder the approach of reagents and influence the dihedral angle between the pyridine and phenyl rings. This torsional angle is a key determinant of the extent of π-conjugation between the two aromatic systems, which in turn affects the electronic properties of the molecule. Conformational analysis of related systems has shown that even seemingly minor steric clashes can lead to significant changes in the preferred molecular geometry.

Due to a lack of specific scientific research on the computational chemistry of this compound, a detailed analysis as outlined in the user's request cannot be provided at this time. Extensive searches for dedicated studies on this compound, including electronic structure analysis, conformational landscape exploration, and molecular dynamics simulations, did not yield the specific data necessary to populate the requested sections with scientifically accurate and detailed findings.

Computational studies, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and the generation of electrostatic potential maps, are highly specific to the molecule under investigation. Without published research on this compound, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Similarly, information regarding the conformational landscape, predicted spectroscopic parameters, potential reaction mechanisms, and the effects of solvents as determined by molecular dynamics simulations is not available in the public domain for this specific compound.

Therefore, in adherence to the principles of providing accurate and non-hallucinatory information, the requested article cannot be generated. Further research and publication on the computational chemistry of this compound are required before a comprehensive and factual article can be written.

Computational Chemistry and Theoretical Modeling of 3 3 Methoxy 4 Nitrophenyl Pyridine

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Applications

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. For the compound 3-(3-methoxy-4-nitrophenyl)pyridine, QSPR studies can be instrumental in predicting various non-biological properties, which is particularly valuable for applications in materials science, environmental science, and chemical engineering. These predictive models are developed based on molecular descriptors derived from the compound's structure and are validated to ensure their reliability for regulatory and developmental purposes. core.ac.ukaidic.it

The development of QSPR models for nitroaromatic compounds, a class to which this compound belongs, is an active area of research. nih.gov These models are crucial for predicting properties that can be time-consuming or costly to determine experimentally. core.ac.uk The general workflow involves calculating a wide array of molecular descriptors, including constitutional, topological, geometrical, and quantum chemical parameters, and then employing statistical methods like multilinear regression to build a predictive model. nih.gov The reliability of such models is often assessed through internal and external validation techniques. researchgate.net

Illustrative QSPR Model for Physicochemical Properties

While specific QSPR studies on this compound for non-biological applications are not extensively documented in publicly available literature, a hypothetical model can be constructed based on studies of analogous nitroaromatic and substituted pyridine (B92270) compounds. nih.govresearchgate.net Such a model would aim to predict key physicochemical properties relevant to industrial and regulatory contexts.

A potential QSPR model could take the form of a multilinear regression equation:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

Property is the physicochemical property being predicted (e.g., heat of decomposition, solubility).

c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the statistical analysis of a training set of molecules.

D₁, D₂, ..., Dₙ are the molecular descriptors that have the most significant influence on the property.

Key Molecular Descriptors and Their Significance

For a molecule with the complexity of this compound, a combination of descriptors would be necessary to capture its electronic, steric, and topological features.

| Descriptor Type | Example Descriptor | Potential Influence on Properties |

| Constitutional | Molecular Weight | Influences bulk properties like boiling point and density. |

| Number of Nitro Groups | Directly related to energy content and thermal stability. nih.govresearchgate.net | |

| Topological | Wiener Index | Relates to molecular branching and compactness, affecting intermolecular forces. |

| Kier & Hall Connectivity Indices | Describe the degree of branching and connectivity within the molecule. | |

| Quantum Chemical | Dipole Moment | Affects solubility in polar solvents and intermolecular interactions. researchgate.net |

| HOMO-LUMO Gap | An indicator of chemical reactivity and stability. researchgate.net | |

| Electron Affinity | A descriptor found to be correlated with the decomposition enthalpy of nitroaromatics. researchgate.net | |

| Global Electrophilicity Index (ω) | Can be used to predict pKa values and reactivity. researchgate.net |

Predicted Non-Biological Properties

Based on QSPR studies of similar compounds, the following non-biological properties of this compound could be predicted.

| Property | Predicted Value (Illustrative) | Relevance | QSPR Model Basis |

| Heat of Decomposition (-ΔH) | 250-350 kJ/mol | Essential for assessing thermal hazards and stability. nih.gov | Based on models for non-ortho-substituted nitroaromatics, where descriptors related to the nitro group and overall molecular structure are key. nih.gov |

| Aqueous Solubility (log S) | -3.0 to -4.0 | Important for environmental fate modeling and formulation development. | Models often use a combination of topological and electronic descriptors to capture polarity and intermolecular forces. mdpi.com |

| pKa | 2.5 - 3.5 | Determines the degree of ionization in different pH environments, affecting its chemical behavior. | QSPR studies on substituted pyridines have shown correlations with Hammett constants and quantum chemical parameters like hardness and electrophilicity. researchgate.netresearchgate.net |

| Impact Sensitivity | Moderate | Crucial for safety in handling and transportation of energetic materials. researchgate.net | Models for nitro compounds often incorporate descriptors related to the C-NO2 bond and overall molecular diversity. researchgate.net |

It is important to note that the predictive accuracy of these models is confined to their defined applicability domain, meaning they are most reliable for compounds structurally similar to those in the training set used to develop the model. nih.gov

Coordination Chemistry and Metal Complexation of 3 3 Methoxy 4 Nitrophenyl Pyridine

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 3-(3-methoxy-4-nitrophenyl)pyridine would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions would be critical to obtaining crystalline products suitable for characterization.

Spectroscopic techniques are indispensable for characterizing the resulting metal complexes. Infrared (IR) spectroscopy would be expected to show a shift in the C=N stretching frequency of the pyridine (B92270) ring upon coordination to a metal ion. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would reveal changes in the chemical shifts of the protons and carbons of the ligand upon complexation.

Mononuclear and Polynuclear Complexes

Depending on the metal-to-ligand ratio, the nature of the metal ion, and the presence of bridging counter-ions, this compound could form both mononuclear and polynuclear complexes. In a 1:1 or 1:2 metal-to-ligand ratio with metals that prefer lower coordination numbers, mononuclear complexes are likely to form. With metal ions that can accommodate higher coordination numbers or in the presence of bridging ligands, polynuclear structures could be assembled.

Coordination Geometry and Stereochemistry

The coordination geometry around the metal center would be dictated by the preferred coordination number of the metal ion and the steric hindrance imposed by the bulky 3-(3-methoxy-4-nitrophenyl) group. For a square planar metal ion like Pd(II) or Pt(II), a trans-arrangement of two ligands would be sterically favored. For octahedral metal ions, both facial (fac) and meridional (mer) isomers could potentially form, with the mer-isomer often being the more stable for bulky ligands.

Hypothetical Spectroscopic Data for a Putative [PdCl₂(C₁₂H₁₀N₂O₃)₂] Complex:

| Spectroscopic Technique | Hypothetical Data | Interpretation |

| IR Spectroscopy | C=N stretch: 1605 cm⁻¹ (free ligand: 1580 cm⁻¹) | Shift to higher wavenumber indicates coordination of pyridine N to Pd(II). |

| ¹H NMR Spectroscopy | Pyridine protons: δ 8.8-9.2 ppm (downfield shift) | Deshielding of pyridine protons upon coordination. |

| ¹³C NMR Spectroscopy | Pyridine carbons: Significant shifts in C2, C6, and C4 | Alteration of electron density in the pyridine ring upon complexation. |

Catalytic Applications of this compound Metal Complexes in Organic Transformations

Metal complexes of substituted pyridines are known to be effective catalysts for a variety of organic transformations. The electronic properties of the this compound ligand, specifically the electron-withdrawing nature of the nitro group, could render a coordinated metal center more electrophilic and thus more reactive in catalytic cycles.

Hypothetically, palladium complexes of this ligand could be explored as catalysts in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions. The steric bulk of the ligand might also play a role in the selectivity of these reactions.

Hypothetical Catalytic Activity of a [Pd(OAc)₂(C₁₂H₁₀N₂O₃)₂] Catalyst in a Suzuki-Miyaura Coupling Reaction:

| Reactants | Product | Catalyst Loading (mol%) | Yield (%) |

| 4-bromotoluene + phenylboronic acid | 4-methylbiphenyl | 0.1 | 85 |

| 1-bromo-4-chlorobenzene + phenylboronic acid | 4-chlorobiphenyl | 0.1 | 92 (chemoselective) |

Supramolecular Architectures Incorporating Metal-Pyridine Linkages

The directional nature of the metal-pyridine coordinate bond makes this compound a potential building block for the construction of well-defined supramolecular architectures. nih.gov By employing metal ions with specific coordination geometries, it is conceivable to assemble discrete metallacycles or extended coordination polymers. The nitro group on the phenyl ring could also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, further directing the assembly of the supramolecular structure. nih.gov

Photophysical and Electrochemical Properties of Coordination Compounds relevant for materials science

The photophysical and electrochemical properties of coordination compounds are of great interest for applications in materials science, such as in the development of sensors, light-emitting devices, or photosensitizers. rsc.orgmdpi.com The presence of the nitroaromatic moiety in this compound suggests that its metal complexes might exhibit interesting redox behavior. Cyclic voltammetry could be used to probe the electrochemical properties of these complexes.

The ligand itself may possess some luminescent properties, which could be modulated upon coordination to a metal ion. For instance, coordination to a heavy metal ion could enhance spin-orbit coupling and promote phosphorescence.

Hypothetical Electrochemical and Photophysical Data for a Ru(II) Complex:

| Property | Hypothetical Value | Potential Application |

| Redox Potential (Ru²⁺/Ru³⁺) | +1.1 V vs SCE | Oxidative catalysis |

| Luminescence Emission Max | 620 nm | Red-light emitting material |

| Luminescence Quantum Yield | 0.05 | Luminescent sensor |

Applications in Advanced Materials Science and Organic Electronics

Utilization as a Building Block in Functional Polymers

There are no specific research articles or patents that describe the synthesis or properties of functional polymers derived from 3-(3-methoxy-4-nitrophenyl)pyridine. The potential for this compound to act as a monomer or a precursor for polymer synthesis has not been explored in the available scientific literature.

Integration into Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

No published studies were found that investigate the integration of this compound into organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

While the nitrophenyl and pyridine (B92270) moieties are known to be part of various chromophoric systems, there is no specific data on the optical properties, such as absorption and emission spectra, of this compound itself. Consequently, its development as a chromophore or for the purpose of tuning optical properties has not been documented.

The charge transport (hole or electron mobility) and charge injection properties of this compound have not been experimentally measured or computationally modeled in the context of organic electronic devices. Research on how the methoxy (B1213986) and nitro substituents on the phenyl-pyridine backbone influence these characteristics is not available.

Precursor for Porous Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks) with Pyridine/Phenyl Linkers

The use of pyridine and phenyl-containing molecules as linkers is a common strategy in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). However, there is no evidence in the literature of this compound being utilized as a precursor or linker for the creation of such porous materials.

Applications in Non-Linear Optics (NLO) and Photonic Materials

The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) attached to a conjugated system (phenyl-pyridine) is a common design motif for molecules with non-linear optical (NLO) properties. However, no studies have been published that specifically measure or calculate the NLO response of this compound or explore its potential in photonic materials.

Role in Dye and Pigment Chemistry for Specialized Industrial and Research Applications

The chemical compound this compound, while not extensively documented as a dye or pigment in its own right, possesses a unique combination of functional groups that makes it a significant intermediate in the synthesis of specialized colorants. Its structural framework, featuring a pyridine ring, a nitro group, and a methoxy group, offers multiple avenues for derivatization to create a diverse range of dyes with tailored properties for advanced applications.

The primary role of this compound in dye chemistry is as a precursor to more complex chromophoric systems. The presence of the nitro group is particularly important, as it can be readily reduced to an amino group (NH2) to form 4-(5-methoxypyridin-3-yl)aniline. This resulting aromatic amine is a key building block in the synthesis of azo dyes. The general synthetic route involves the diazotization of the amino group, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or aniline (B41778) derivative. This versatility allows for the creation of a wide array of azo dyes with varying colors and properties, depending on the chosen coupling partner.

The pyridine and nitrophenyl moieties within the structure of this compound also contribute to its potential use in the development of functional dyes. These electron-withdrawing groups can be incorporated into donor-π-acceptor (D-π-A) architectures, which are known for their interesting photophysical properties. Such dyes often exhibit solvatochromism, where their color changes with the polarity of the solvent, making them useful as probes for studying chemical environments. Furthermore, the electronic asymmetry provided by the pyridine and nitrophenyl groups can lead to significant second-order nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics.

In specialized research applications, derivatives of this compound could be explored for their potential in areas such as fluorescent probes and chemosensors. By strategic modification of the core structure, it is possible to introduce functionalities that can selectively bind to specific ions or molecules, leading to a detectable change in color or fluorescence. The methoxy group, being an electron-donating group, can also play a role in fine-tuning the electronic and photophysical properties of the final dye molecule.

While direct industrial applications of dyes derived specifically from this compound are not widely reported, the principles of dye design and synthesis strongly suggest its utility as a versatile intermediate. The ability to generate a range of colors and functional properties through straightforward chemical transformations makes it a valuable scaffold for the development of new dyes and pigments for specialized industrial and research needs.

| Property | Description |

| Role as Intermediate | Precursor for the synthesis of azo dyes and functional dyes. |

| Key Functional Groups | Pyridine ring, nitro group, methoxy group. |

| Synthetic Potential | The nitro group can be reduced to an amine for diazotization and coupling reactions. |

| Applications of Derivatives | Potential use in solvatochromic dyes, NLO materials, and fluorescent probes. |

Strategic Role in Complex Molecule Synthesis and Organic Transformations

Intermediate in Multi-Step Total Synthesis Endeavors

In the realm of total synthesis, where chemists aim to construct complex natural products from simple precursors, intermediates possessing multiple, differentially reactive functional groups are highly prized. While specific examples of 3-(3-methoxy-4-nitrophenyl)pyridine in completed total syntheses are not yet prominent in the literature, its structural motifs are frequently encountered in synthetic precursors for biologically active alkaloids and polycyclic compounds.

For instance, the synthesis of the Lycopodium alkaloid complanadine A involved a molecular editing strategy where a pyrrole (B145914) precursor was converted into a functionalized pyridine (B92270) ring late in the synthesis. nih.gov This highlights the strategic advantage of using pre-functionalized pyridine systems. The subject compound, with its nitro and methoxy (B1213986) groups, offers multiple handles for elaboration. The nitro group can be readily reduced to an amine, a key functional group for forming amides, imines, or for directing further aromatic substitutions, which are crucial steps in the assembly of complex alkaloid skeletons like those found in the Cephalotaxus family. organic-chemistry.org Furthermore, nitropyridine derivatives are recognized as convenient and accessible precursors for a variety of polynuclear heterocyclic systems with demonstrated biological activities, including antitumor and antiviral properties. nih.gov

Precursor for Novel Heterocyclic and Polycyclic Scaffolds

The true synthetic power of this compound lies in its capacity to serve as a foundational scaffold for a diverse array of more complex heterocyclic and polycyclic systems. mdpi.com The strategic placement of its functional groups allows for a variety of cyclization strategies.

The most notable feature is the nitro group. Its reduction to an amine, 2-amino-5-(3-methoxyphenyl)pyridine, unlocks a wealth of synthetic possibilities. This resulting aminopyridine is a classic precursor for building fused heterocyclic rings. For example:

Fused Triazoles: Reaction of the corresponding hydrazine (B178648) (derived from the amine) with various electrophiles can lead to the formation of fused triazolopyridine scaffolds. acs.orgnih.gov These structures are known to be present in compounds with a range of biological activities. nih.gov

Fused Pyrimidines and Thiazolidinones: The amine can be acylated and then cyclized to form pyridopyrimidines or reacted with reagents like chloroacetyl chloride and ammonium (B1175870) thiocyanate (B1210189) to build fused thiazolidinone rings, which are potent anticancer agents. nih.gov

Polycyclic Aza-aromatics: The amine can participate in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to construct complex pyridotriazines in a single step. acs.org Three-component ring transformations involving nitropyridine precursors are also powerful methods for creating nitropyridines fused with larger ring systems. nih.gov

The compound's utility as a precursor is summarized in the table below.

| Precursor Functional Group | Reaction Type | Resulting Heterocyclic Scaffold |

| Nitro (after reduction to amine) | Diazotization, Cyclization | Fused Triazoles (e.g., nih.govacs.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines) |

| Nitro (after reduction to amine) | Condensation, Cyclization | Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidines) |

| Nitro (after reduction to amine) | Acylation, Cyclization | Fused Thiazolidinones |

| Nitro (after reduction to amine) | Multicomponent Reaction | Pyridotriazines |

| Pyridine Ring | Annulation Reactions | Fused Quinolines and Naphthyridines |

Participation in Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgyoutube.com This approach significantly enhances synthetic efficiency by reducing steps, purification, and waste. youtube.com

This compound is an ideal candidate for designed cascade sequences. A hypothetical yet synthetically viable cascade could involve the initial reduction of the nitro group. The resulting amine could then, in the same pot, trigger an intramolecular cyclization or participate in an intermolecular reaction that forms a new ring. For example, a tandem reaction could be initiated to construct fused quinoline (B57606) derivatives from a related 2-alkynylaniline precursor. mdpi.com Similarly, pyridinium (B92312) salts can undergo tandem ring-contraction/C-H functionalization reactions to generate entirely new heterocyclic cores. nih.gov The development of tandem cycloaddition reactions involving nitroalkenes further underscores the potential for nitrated aromatic systems to participate in complex, multi-step transformations to build intricate molecular frameworks. grantome.com

Use as a Probing Substrate for Development of New Reaction Methodologies

The development of new synthetic methods is crucial for advancing chemical synthesis. This requires well-designed substrates to test the scope, limitations, and mechanisms of new reactions. This compound, with its distinct electronic features, is an excellent probing substrate.

The molecule contains a "push-pull" system on the phenyl ring (an electron-donating methoxy group and an electron-withdrawing nitro group) and an electron-deficient pyridine ring. This electronic diversity allows it to be used to:

Investigate Reaction Mechanisms: The defined electronic nature of the substituents provides a clear way to study how electronics influence reaction rates and regioselectivity. The reactivity of related chloropyridines, for example, is directly correlated with their frontier molecular orbitals (LUMO/LUMO+1), a principle that can be extended to understand the behavior of this substrate. wuxiapptec.com

Test Catalyst Performance: In cross-coupling reactions, C-H activation, or other metal-catalyzed transformations, this substrate can effectively test the robustness and efficiency of a new catalyst. For example, related arylpyridine structures have been used to design and test novel tubulin polymerization inhibitors. nih.gov

Explore Regioselectivity: The presence of multiple, non-equivalent C-H bonds on both aromatic rings makes it a challenging and informative substrate for developing new regioselective C-H functionalization reactions. The development of methods for synthesizing poly-arylated pyridines often relies on substrates with varied electronic properties to establish the reaction's scope. d-nb.info

| Application Area | Rationale for Use | Key Structural Features |

| Mechanistic Studies | To probe electronic effects on reaction rates and pathways. | Electron-donating group (-OCH3), Electron-withdrawing group (-NO2). |

| Catalyst Development | To assess the efficiency and scope of new catalysts in cross-coupling or C-H activation. | Multiple reactive sites (pyridine N, C-H bonds), potential for coordination. |

| Regioselectivity Probing | To test the site-selectivity of new C-H functionalization methods. | Multiple distinct C-H bonds on two different aromatic rings. |

Design of Organocatalytic Systems Utilizing the Pyridine Moiety

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthesis. Pyridine and its derivatives are fundamental scaffolds in this field. organic-chemistry.orgnih.gov The lone pair of electrons on the pyridine nitrogen atom allows it to act as a Lewis base, a Brønsted base, or a nucleophilic catalyst.

While this compound itself is not typically used as a catalyst, it serves as an excellent template for the design of new organocatalytic systems. The pyridine core acts as the catalytic hub, while the substituents at the 3-position can be strategically modified to fine-tune the catalyst's properties:

Modulating Basicity and Nucleophilicity: The electron-withdrawing nature of the 3-(3-methoxy-4-nitrophenyl) substituent deactivates the pyridine nitrogen, making it less basic and nucleophilic compared to pyridine itself. By chemically modifying this substituent (e.g., reducing the nitro group), one can systematically alter the electronic properties of the pyridine ring and thus its catalytic activity.

Creating Chiral Catalysts: The phenylpyridine backbone can be used to construct chiral ligands for asymmetric catalysis. acs.org By introducing chiral elements, either on the pyridine or the phenyl ring, enantioselective catalysts can be developed for a wide range of transformations, from C-H borylation to reductive aminations. acs.org

Photochemical Organocatalysis: Recent advances have shown that pyridinium ions can be used in photochemical organocatalysis. acs.org Upon single-electron reduction, they form pyridinyl radicals, which can engage in novel bond-forming reactions. The substituents on the pyridine ring, such as the one in the title compound, would heavily influence the redox potential and subsequent reactivity of these radical intermediates. acs.org

Analytical Methodologies for Research and Process Monitoring of 3 3 Methoxy 4 Nitrophenyl Pyridine

Chromatographic Separation Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable for separating 3-(3-methoxy-4-nitrophenyl)pyridine from starting materials, intermediates, byproducts, and degradation products. These high-resolution techniques are fundamental to both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound, offering high resolution and sensitivity for both reaction monitoring and purity assessment. mtc-usa.comsigmaaldrich.com A typical reversed-phase HPLC method would be developed and validated to ensure its accuracy, precision, and reliability.

Method development would involve a systematic study of various parameters to achieve optimal separation. Key considerations include the selection of the stationary phase (e.g., C18 or phenyl-hexyl column), the mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), and the detector wavelength. mtc-usa.com Given the aromatic and nitro-substituted nature of the compound, UV detection is highly effective, often set at a wavelength corresponding to a high molar absorptivity of the analyte to maximize sensitivity. cdc.gov

Validation of the developed HPLC method is performed according to ICH guidelines and would include the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative HPLC Method Parameters for this compound:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | ~5.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in synthetic batches of this compound. researchgate.net This method is particularly useful for detecting residual solvents, starting materials, and low molecular weight byproducts.

For GC-MS analysis, the sample is typically dissolved in a suitable volatile solvent and injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with a spectral library or through interpretation. researchgate.net

Derivatization may sometimes be necessary for polar or non-volatile impurities to increase their volatility and thermal stability for GC analysis. researchgate.net

Potential Volatile Impurities Detectable by GC-MS:

| Impurity | Potential Origin |

| Methanol | Residual solvent |

| Toluene | Residual solvent from starting materials or reaction |

| Pyridine (B92270) | Unreacted starting material or degradation product |

| Anisole | Impurity in starting material |

Spectrophotometric Quantification and Kinetic Studies

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of this compound in solution, as well as for monitoring the kinetics of its formation or degradation. jchr.org The presence of the nitrophenyl and pyridine chromophores results in strong UV absorbance. researchgate.net

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). scielo.sa.cr The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve using the Beer-Lambert law.

In kinetic studies, the change in absorbance of the reaction mixture is monitored over time. This data can be used to determine the reaction rate, order, and rate constant. For example, in a synthesis reaction, the increase in absorbance at the λmax of the product, this compound, can be followed to monitor the reaction progress.

Illustrative Spectrophotometric Data:

| Parameter | Value |

| Solvent | Ethanol |

| λmax | ~315 nm |

| Molar Absorptivity (ε) | ~12,000 L mol⁻¹ cm⁻¹ |

| Linear Range | 1 - 20 µg/mL |

Electrochemical Characterization for Redox Behavior and Electronic Insights

Electrochemical techniques, such as cyclic voltammetry, can provide valuable insights into the redox properties of this compound. The nitro group in the molecule is electrochemically active and can be reduced. uchile.cldtic.mil Studying the reduction potential and the reversibility of the redox processes can offer information about the electronic structure of the molecule and its potential to participate in electron transfer reactions. acs.orgnih.gov

A typical cyclic voltammetry experiment would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram, a plot of current versus potential, would show reduction peaks corresponding to the transfer of electrons to the nitro group. The potential at which these peaks occur is characteristic of the compound's ease of reduction. The shape and reversibility of the peaks can indicate the stability of the resulting radical anions and further reduced species. dtic.mil